O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride
Description
Computational Modeling of Heme-Containing Enzyme Interactions
The interaction between O-(5-Chloro-2-fluorobenzyl)hydroxylamine hydrochloride and heme-containing enzymes has been extensively studied through molecular docking simulations and density functional theory calculations. The compound’s hydroxylamine moiety coordinates with the ferrous iron (Fe²⁺) in the heme cofactor of IDO1, forming a critical bond that mimics the natural substrate’s interaction. Computational models reveal that the benzyl group’s chloro and fluoro substituents occupy hydrophobic pockets adjacent to the active site, stabilizing the inhibitor-enzyme complex.
A comparative analysis of binding energies demonstrates that the 5-chloro-2-fluorobenzyl substitution improves van der Waals interactions with residues such as phenylalanine 164 and leucine 234 in IDO1. These interactions reduce the compound’s dissociation constant (Kd) by approximately 40% compared to non-halogenated analogs. The table below summarizes key structural parameters influencing binding affinity:
| Parameter | O-(5-Chloro-2-fluorobenzyl)hydroxylamine | Non-Halogenated Analog |
|---|---|---|
| Heme Iron Coordination | 2.1 Å | 2.5 Å |
| Hydrophobic Pocket Occupancy | 85% | 60% |
| Calculated ΔG (kcal/mol) | -9.7 | -7.2 |
These computational insights guided the optimization of the compound’s substituent positions, ensuring maximal complementarity with IDO1’s active site.
Transition State Mimicry in IDO1 Inhibition Mechanisms
This compound acts as a transition state analog during IDO1’s catalytic cycle. The enzyme normally facilitates the oxidation of tryptophan to N-formylkynurenine via a ferryl-oxo intermediate. The hydroxylamine group in the compound mimics the geometry and electronic configuration of this high-energy transition state, effectively halting the reaction.
Spectroscopic studies confirm that the compound induces a shift in IDO1’s heme absorption spectrum from 404 nm (resting state) to 420 nm (inhibited state), consistent with the stabilization of a ferric-superoxide intermediate. This mechanistic mimicry is further validated by kinetic assays showing non-competitive inhibition patterns, with a Ki value of 0.27 μM under heme-limiting conditions. The compound’s ability to bind both holo- and apo-forms of IDO1 distinguishes it from earlier inhibitors that target only the heme-bound enzyme.
Halogenation Patterns for Enhanced Target Affinity
Strategic halogenation at the 5-chloro and 2-fluoro positions on the benzyl ring significantly enhances IDO1 affinity. Chlorine’s electronegativity and fluorine’s small atomic radius create a synergistic effect: the chloro group fills a hydrophobic cavity near tyrosine 126, while the fluoro substituent minimizes steric clashes with cysteine 129.
Comparative studies of halogenated derivatives reveal the following structure-activity relationships:
| Substituent Pattern | IDO1 IC₅₀ (μM) | Selectivity Over TDO |
|---|---|---|
| 5-Chloro-2-fluoro | 0.48 | >100-fold |
| 4-Chloro-3-fluoro | 1.12 | 30-fold |
| 2-Chloro-4-fluoro | 2.34 | 10-fold |
| Non-halogenated | 7.89 | <5-fold |
The 5-chloro-2-fluoro configuration achieves optimal balance between hydrophobic interactions and polar surface area, reducing off-target binding to tryptophan 2,3-dioxygenase (TDO). Quantum mechanical calculations further indicate that fluorine’s inductive effect increases the hydroxylamine group’s nucleophilicity, enhancing its coordination with the heme iron.
Properties
Molecular Formula |
C7H8Cl2FNO |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
O-[(5-chloro-2-fluorophenyl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C7H7ClFNO.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3H,4,10H2;1H |
InChI Key |
BRKPGWSRCFADLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CON)F.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride typically involves the nucleophilic substitution reaction of a substituted benzyl halide (e.g., 5-chloro-2-fluorobenzyl chloride) with hydroxylamine or its salts under controlled conditions. This reaction yields the corresponding O-benzyl hydroxylamine intermediate, which is subsequently converted into its hydrochloride salt form for stability and ease of handling.
Detailed Synthetic Procedure from Literature
A robust and industrially scalable method is described in patent CN102093253A, which outlines the preparation of benzyl oxime ethers followed by hydrolysis to obtain benzyl hydroxylamine hydrochloride derivatives. The key steps are:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Reaction of ketoxime with alkali metal hydroxide and solvent | Room temperature, molar ratio hydroxide:ketoxime = 1.1–1.5:1; solvent (DMSO or ionic liquids) 3–20 times ketoxime weight | Solvent choice affects solubility and reaction rate |
| 2 | Addition of benzyl chloride derivative (e.g., 5-chloro-2-fluorobenzyl chloride) | 15–50 °C, molar ratio benzyl chloride:ketoxime = 1.05–1.2:1, stirring in batches | Controlled addition avoids side reactions |
| 3 | Reaction completion | 20–70 °C for 1–3 hours | Ensures full conversion to ketoxime ether |
| 4 | Extraction and solvent removal | Room temperature, multiple extractions with hexane or similar solvent, distillation under reduced pressure | Removes impurities and isolates ketoxime ether |
| 5 | Hydrolysis with hydrochloric acid | 40–90 °C under reduced pressure, 15–30% HCl aqueous solution | Converts ketoxime ether to hydroxylamine hydrochloride salt |
| 6 | Crystallization and purification | Cooling, vacuum filtration, washing with methanol, drying at 50 °C under vacuum | Yields white crystalline product with high purity |
This method achieves molar yields of about 92–93% and purity exceeding 99% (GC content), demonstrating suitability for industrial scale production.
Alternative Synthetic Route via N-Hydroxyphthalimide Intermediate
An alternative approach documented in Royal Society of Chemistry supplementary materials involves:
- Alkylation of N-hydroxyphthalimide with substituted benzyl bromide (e.g., 5-chloro-2-fluorobenzyl bromide) in DMF using potassium carbonate as base at room temperature for 6 hours.
- Subsequent hydrazinolysis of the intermediate to release the free O-benzyl hydroxylamine.
- Precipitation of the hydrochloride salt by treatment with ether solution of HCl.
This method is advantageous for its mild conditions and avoidance of strong bases or high temperatures. The product is obtained as a white solid suitable for direct use without further purification.
Mechanistic and Operational Considerations
- Base selection: Sodium hydroxide or potassium carbonate are commonly used to deprotonate hydroxylamine or N-hydroxyphthalimide intermediates.
- Solvent choice: Polar aprotic solvents like DMSO or DMF facilitate nucleophilic substitution.
- Temperature control: Moderate temperatures (15–50 °C) optimize reaction rate while minimizing side reactions such as over-oxidation or polymerization.
- Purification: Multiple solvent extractions and crystallization from methanol or ethanol/water mixtures improve purity.
- Hydrolysis step: Acidic hydrolysis converts oxime ethers to hydroxylamine hydrochloride salts, which are more stable and easier to handle.
Data Tables Summarizing Key Parameters
| Parameter | Typical Range / Value | Impact on Synthesis |
|---|---|---|
| Ketoxime to alkali hydroxide molar ratio | 1 : 1.1–1.5 | Ensures complete deprotonation of ketoxime |
| Benzyl chloride to ketoxime molar ratio | 1.05–1.2 : 1 | Slight excess of benzyl chloride drives reaction |
| Solvent volume (relative to ketoxime) | 3–20 times ketoxime weight | Affects solubility and reaction kinetics |
| Reaction temperature (step 2) | 15–50 °C | Balances reaction speed and side product formation |
| Reaction time (step 3) | 1–3 hours | Ensures full conversion to ketoxime ether |
| Hydrolysis temperature | 40–90 °C | Efficient conversion of oxime ether to hydroxylamine hydrochloride |
| Hydrochloric acid concentration | 15–30% (w/w) aqueous solution | Provides acidic environment for hydrolysis |
| Yield | ~92–93% molar | High efficiency suitable for scale-up |
| Purity (GC or HPLC) | >99% | High purity for pharmaceutical applications |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Ketoxime + Benzyl chloride + NaOH in DMSO, hydrolysis with HCl | Ketoxime, 5-chloro-2-fluorobenzyl chloride, NaOH, DMSO, HCl | 15–50 °C, 1–3 h; hydrolysis 40–90 °C, 15–30% HCl | High yield (~92%), industrial scalability, high purity | Requires careful solvent handling and distillation |
| N-Hydroxyphthalimide alkylation + hydrazinolysis + HCl precipitation | N-hydroxyphthalimide, 5-chloro-2-fluorobenzyl bromide, K2CO3, hydrazine hydrate, HCl in ether | Room temp, 6 h alkylation; 2 h hydrazinolysis | Mild conditions, avoids strong base, simple isolation | Use of hydrazine requires safety precautions |
Chemical Reactions Analysis
Types of Reactions
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can react with the compound under mild conditions.
Major Products Formed
Oximes: Formed by reaction with aldehydes or ketones.
Amines: Formed by reduction reactions.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form oximes and other derivatives.
Biology: Utilized in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its reactivity with biological molecules.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride involves its reactivity with carbonyl compounds to form oximes. The hydroxylamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a stable oxime linkage. This reactivity is utilized in various biochemical and synthetic applications.
Comparison with Similar Compounds
Structural Features :
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| O-(5-Chloro-2-fluorobenzyl)... HCl | 5-Cl, 2-F | ~227.0 (calculated) | Not reported |
| PFBHA | 2,3,4,5,6-F | 249.56 | 215 |
| O-(2-Fluorobenzyl)hydroxylamine HCl | 2-F | ~175.6 (calculated) | Not reported |
| O-Benzylhydroxylamine HCl | None (benzyl) | 159.61 | 145–148 |
Note: Molecular weights for some compounds are calculated based on structural formulas.
Physical and Chemical Properties
- Solubility: PFBHA is sparingly soluble in water but dissolves in methanol and acetonitrile, critical for derivatization workflows . The chloro and fluoro substituents in O-(5-Chloro-2-fluorobenzyl)... HCl may further reduce water solubility, enhancing compatibility with organic solvents.
- Stability : PFBHA is commercially available with >98% purity and stable under standard storage conditions . The target compound is expected to exhibit similar stability if synthesized properly.
Research Findings and Practical Considerations
Analytical Performance
Limitations and Challenges
- Specificity: Unlike PFBHA, which is well-documented for trapping methylglyoxal in tea polyphenols , the target compound’s selectivity for specific carbonyl groups remains unstudied.
- Commercial Availability: PFBHA is widely available (e.g., TCI America, Kanto Reagents), whereas O-(5-Chloro-2-fluorobenzyl)...
Biological Activity
O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride (CAS: 2838200-72-7) is a chemical compound that has garnered attention due to its biological activity, particularly as an enzyme inhibitor. Its structure features a hydroxylamine functional group attached to a benzyl moiety with chlorine and fluorine substituents, which significantly influence its chemical reactivity and biological interactions.
- Molecular Formula : C7H8ClFNO
- Molecular Weight : 212.05 g/mol
- IUPAC Name : this compound
This compound acts primarily as an inhibitor of specific enzymes. The mechanism typically involves the formation of covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzymatic activity. This interaction can significantly affect various metabolic pathways, making the compound valuable for studying enzyme mechanisms and biological processes .
Biological Activity and Applications
Research has demonstrated that this compound inhibits enzymes such as indoleamine 2,3-dioxygenase (IDO), which is a promising therapeutic target in cancer treatment and chronic viral infections. The inhibition of IDO can modulate immune responses and enhance the efficacy of cancer therapies .
Key Findings:
- Enzyme Inhibition : this compound has been shown to effectively bind to enzymes, influencing their catalytic activity.
- Therapeutic Potential : Its ability to inhibit IDO suggests potential applications in immunotherapy and cancer treatment strategies .
Comparative Analysis with Similar Compounds
The following table summarizes the structural comparison of this compound with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| O-(3-Fluorobenzyl)hydroxylamine Hydrochloride | C7H8ClFNO | Similar hydroxylamine structure but different fluorine position |
| O-(2-Chloro-4-fluorobenzyl)hydroxylamine Hydrochloride | C7H8ClFNO | Contains chlorine at a different position affecting reactivity |
| O-(5-Chloro-2-pyridyl)methylhydroxylamine Hydrochloride | C8H9ClN2O | Incorporates a pyridine ring, altering biological activity |
Uniqueness : The distinct combination of halogen substitutions on the benzene ring enhances the reactivity and potential biological activity compared to similar compounds. This specificity makes it particularly valuable for targeted applications in medicinal chemistry and organic synthesis .
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound:
- Enzyme Interaction Studies : Research indicates that this compound can effectively inhibit IDO, with studies showing significant reductions in enzyme activity upon treatment with varying concentrations of the compound. For instance, a study reported an IC50 value indicating potent inhibition at low micromolar concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the substitution pattern on the benzene ring can dramatically alter binding affinity and selectivity towards enzymes. Fluorine substitution at certain positions has been shown to enhance inhibitory potency compared to other halogens .
- Potential Applications in Drug Discovery : Due to its unique mechanism of action and structural characteristics, this compound is being explored as a lead compound in drug development aimed at treating cancers and other diseases linked to metabolic dysregulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-(5-Chloro-2-fluorobenzyl)hydroxylamine Hydrochloride, and how do reaction conditions influence yield?
- The compound can be synthesized via nucleophilic substitution of 5-chloro-2-fluorobenzyl halides with hydroxylamine, followed by HCl acidification. Key reagents include thionyl chloride (for chlorination) or oxalyl dichloride (for milder conditions) in solvents like dichloromethane under reflux (50°C for 4–12 hours) . Temperature control (0–20°C) minimizes side reactions, as seen in analogous benzyl-hydroxylamine syntheses . Purification often involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra for characteristic peaks:
- Benzyl protons (δ 4.3–4.6 ppm for CH adjacent to oxygen).
- Aromatic protons (δ 7.0–7.8 ppm, split due to chloro and fluoro substituents) .
Q. What are the critical storage and handling protocols for this compound?
- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the hydroxylamine group. Use desiccants (e.g., silica gel) to avoid moisture absorption . Handling requires PPE (nitrile gloves, goggles) due to potential skin/eye irritation, as noted in hydroxylamine hydrochloride safety guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound in heterocyclic synthesis (e.g., tetrazolinones)?
- In cyclocondensation reactions (e.g., tetrazolinone formation), adjust:
- Solvent Polarity: Use aprotic solvents (THF, DMF) to stabilize intermediates .
- pH Control: Maintain mildly acidic conditions (pH 5–6) to enhance nucleophilic attack by the hydroxylamine group while avoiding premature HCl liberation .
- Catalysts: Add catalytic Cu(I) to accelerate imine formation, as shown in analogous benzyl-hydroxylamine reactions .
Q. How can discrepancies in analytical data (e.g., unexpected NMR splitting patterns) be resolved?
- Dynamic NMR Studies: Perform variable-temperature NMR to identify rotational barriers in the benzyl group, which may cause peak splitting .
- Isotopic Labeling: Use deuterated analogs (e.g., α,α-d-benzyl derivatives) to simplify spectra and confirm assignments .
- Cross-Validation: Compare HPLC retention times with synthesized standards to rule out impurities .
Q. What mechanistic insights exist for the hydroxylamine group’s reactivity under varying pH conditions?
- Acidic Conditions (pH < 3): The hydroxylamine group acts as a weak nucleophile due to protonation (NH), favoring electrophilic substitution at the benzyl position .
- Neutral/Basic Conditions (pH 7–9): Deprotonation (NH) enhances nucleophilicity, enabling reactions with carbonyls (e.g., ketones to oximes) .
- Redox Behavior: Hydroxylamine derivatives can act as reducing agents; monitor for side reactions (e.g., Fe reduction) using UV-Vis spectroscopy .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
